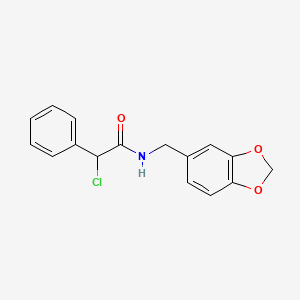

N-(2H-1,3-benzodioxol-5-ylmethyl)-2-chloro-2-phenylacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “N-(2H-1,3-benzodioxol-5-ylmethyl)-2-chloro-2-phenylacetamide” contains several functional groups. The “2H-1,3-benzodioxol-5-ylmethyl” part refers to a methylenedioxyphenyl group, which is a common motif in various pharmaceuticals and illicit drugs . The “2-chloro-2-phenylacetamide” part contains a chloro group attached to a phenyl group and an acetamide group, which is a carboxamide derivative of acetic acid .

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). Unfortunately, without specific data, I can’t provide a detailed analysis of this compound’s molecular structure .Chemical Reactions Analysis

The reactivity of a compound is determined by its functional groups. In this case, the acetamide group might undergo hydrolysis, and the chloro group might be displaced in a nucleophilic substitution reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its solubility, melting point, and boiling point, are determined by its molecular structure. The presence of polar functional groups like the acetamide group would likely make this compound somewhat polar .Wissenschaftliche Forschungsanwendungen

Anticancer Potential

N-(2H-1,3-benzodioxol-5-ylmethyl)-2-chloro-2-phenylacetamide and its derivatives show significant potential in cancer research. For example, benzodioxole-based dithiocarbamate derivatives, synthesized from N-(1,3-benzodioxol-5-ylmethyl)-2-chloroacetamide, have shown cytotoxic effects on human lung adenocarcinoma and rat glioma cell lines (Altıntop et al., 2017). Additionally, compounds such as N-(1,3-Benzodioxol-5-ylmethyl)-2-[4-(4-nitrophenyl)-1-piperazinylthiocarbamoylthio]acetamide have been identified as promising anticancer agents against specific cell lines (Altıntop et al., 2017).

Role in Synthesis of Pharmacological Compounds

This compound has been utilized as a building block in the synthesis of various pharmacologically active compounds. For instance, it serves as a doubly electrophilic component in the synthesis of fused thiazolo[3,2-a]pyrimidinones (Janardhan et al., 2014), and is involved in creating derivatives like 2-[4-amino-5-(2-benzofuranyl)-4H-1,2,4-triazol-3-thiol]-N-phenylacetamide (Wang Sheng-qing, 2010).

Antibacterial Applications

A benzoxazole derivative synthesized using N-(2H-1,3-benzodioxol-5-ylmethyl)-2-phenylacetamide has demonstrated moderate antibacterial activity against both Gram-negative and Gram-positive bacteria (Aswathy et al., 2017).

Inhibition of Matrix Metalloproteinases (MMPs)

Certain derivatives of this compound have been explored for their effects on MMPs, important proteases in tumor progression. For instance, specific derivatives showed potent inhibitory effects on MMP-9, a key player in cancer cell migration and invasion (Özdemir et al., 2017).

Structural Studies

The crystal structure of derivatives like N-(2-Benzoyl-4,5-dimethoxyphenethyl)-2-phenylacetamide offers insights into the molecular interactions and conformational details of these compounds (Marinova et al., 2022).

Anti-inflammatory and Anticonvulsant Properties

Derivatives of N-(2H-1,3-benzodioxol-5-ylmethyl)-2-phenylacetamide have been synthesized with potential anti-inflammatory (Sunder & Maleraju, 2013) and anticonvulsant activities (Soyer et al., 2004).

Wirkmechanismus

Target of Action

Related compounds have been shown to interact with various targets, such as nitric oxide synthase .

Mode of Action

It’s worth noting that similar compounds have been shown to interact with their targets in a variety of ways, leading to changes in cellular function .

Biochemical Pathways

Related compounds have been shown to affect various pathways, such as those involved in cancer cell proliferation .

Pharmacokinetics

It’s important to note that these properties can significantly impact a compound’s bioavailability and overall effectiveness .

Result of Action

Related compounds have been shown to have anticancer activity, causing cell cycle arrest and inducing apoptosis in cancer cells .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-2-phenylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClNO3/c17-15(12-4-2-1-3-5-12)16(19)18-9-11-6-7-13-14(8-11)21-10-20-13/h1-8,15H,9-10H2,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJNQJEDIWINDEN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CNC(=O)C(C3=CC=CC=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Chlorobenzyl 5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl sulfide](/img/structure/B2353962.png)

![Ethyl 3-[(4-fluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2353965.png)

![N-(4-(4-benzylpiperidine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2353968.png)

![2-(3,5-Dimethoxyphenyl)-7-(4-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2353972.png)

![3-[(3,4-dimethylphenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one](/img/structure/B2353976.png)